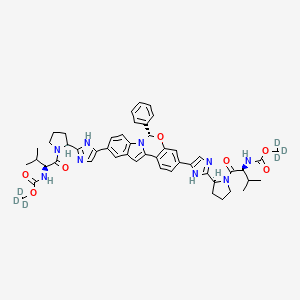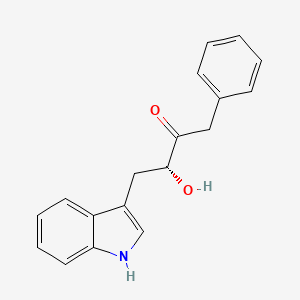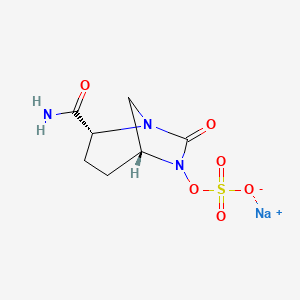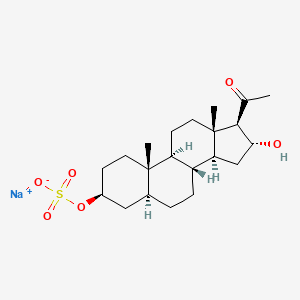
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnane, a type of steroid, and is characterized by the presence of hydroxyl groups at the 3beta and 16alpha positions, a ketone group at the 20th position, and a sulfate group at the 3rd position. This compound is often used in scientific research due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt typically involves multiple steps, starting from a suitable steroidal precursor The hydroxylation at the 3beta and 16alpha positions can be achieved through specific enzymatic reactions or chemical hydroxylation methods
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
Applications De Recherche Scientifique
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: It has potential therapeutic applications due to its ability to interact with specific receptors and enzymes.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid receptors and influence gene expression or enzyme activity, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3beta,11alpha-Dihydroxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
- 16alpha-Chloro-3beta-hydroxy-5-pregnen-20-one acetate
Uniqueness
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and interact with specific biological targets, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C21H33NaO6S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
sodium;[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O6S.Na/c1-12(22)19-18(23)11-17-15-5-4-13-10-14(27-28(24,25)26)6-8-20(13,2)16(15)7-9-21(17,19)3;/h13-19,23H,4-11H2,1-3H3,(H,24,25,26);/q;+1/p-1/t13-,14-,15+,16-,17-,18+,19-,20-,21-;/m0./s1 |
Clé InChI |
SUCSOKYYCMSXHB-KZDIFFHXSA-M |
SMILES isomérique |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
SMILES canonique |
CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
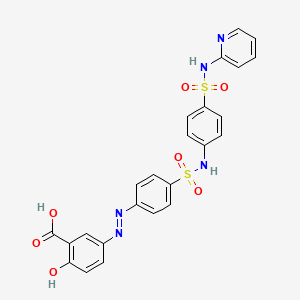
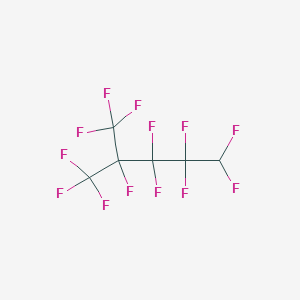

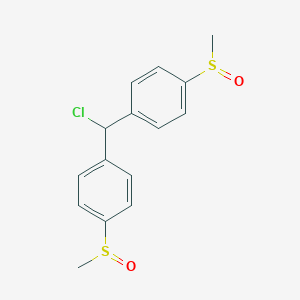
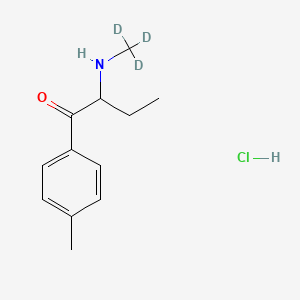
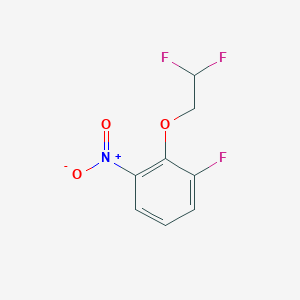

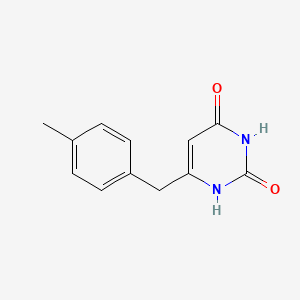
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
